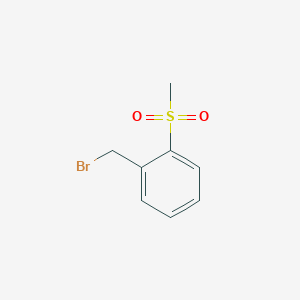

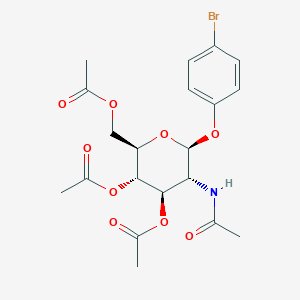

8-Bromochroman-3-ol

Descripción general

Descripción

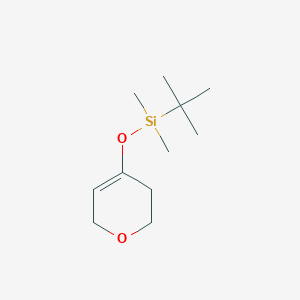

8-Bromochroman-3-ol is a compound that is part of the chromone family, which is known for its diverse biological activities and potential use in drug discovery. The chromone structure is a key scaffold in the synthesis of various derivatives, including those with substitutions at the 2, 3, 6, and 8 positions. These derivatives have been designed to mimic short peptides and have applications in the development of peptidomimetics .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various synthetic routes. One method involves the reaction of 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one or 2-aryl-8-bromo-6-chlorochroman-4-one under Mannich conditions, followed by an aza-Michael reaction and SeO(2) oxidation to introduce a primary aminomethyl group at the 3-position of a 2-arylchromone scaffold . Another approach utilizes palladium-mediated reactions to introduce substituents at the 3-, 6-, and 8-positions of 2-aryl/styryl-8-bromo-6-chloro-3-hydroxychromone derivatives, achieving excellent regioselectivity and yields . Additionally, a metal-free method using Brønsted acid catalysis has been developed for the synthesis of trans-4-arylchroman-3-ols, which demonstrates the versatility and efficiency of synthesizing chroman derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, with different forms exhibiting distinct conformational features. For example, 8-bromo-2',3'-O-isopropylideneadenosine has been studied in two forms, one with a planar sugar moiety and no intramolecular hydrogen bond, and another with a C(2')-endo conformation and an intramolecular hydrogen bond . The crystal structures of related compounds, such as 8-bromo-2'-O-triisopropylbenzenesulfonyl-adenosine, have also been determined, revealing intra-molecular stacked conformations and different modes of dimer formation .

Chemical Reactions Analysis

The reactivity of this compound derivatives in chemical reactions has been explored in various studies. For instance, the one-electron attachment reaction of 8-bromo-2'-deoxyguanosine in DNA has been investigated, showing a higher conversion in Z-DNA compared to B-DNA, which suggests that the reactivity of the purine base C8 is enhanced in Z-DNA . Nucleophilic reactions of 8-bromodiisophorone-1-carboxylic acid have been studied, demonstrating that nucleophilic replacement of the 8-bromo-substituent can occur with simultaneous migration, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and substituents. The crystal and molecular structures of compounds such as 8-bromo-2',3',5'-triacetyl adenosine and 8-bromo-2',3',5'-triacetyl guanosine have been analyzed to understand the effect of bromine and acetyl substitutions on molecular conformation and interactions . These studies contribute to a deeper understanding of how structural modifications can affect the properties and potential applications of chromone derivatives.

Aplicaciones Científicas De Investigación

Synthetic Strategies and Scaffold Utilization

A significant contribution of 8-Bromochroman-3-ol and its derivatives is in the realm of chemical synthesis, particularly in developing complex chemical structures. The synthesis of 2,3,6,8-tetrasubstituted chromone derivatives, where this compound variants are used as scaffolds, demonstrates their value. These scaffolds are pivotal in introducing diverse substituents, leading to compounds with significant biological activities. The strategic utilization of palladium-mediated reactions emphasizes the compound's versatility and the precision in achieving regioselectivity, which is crucial in complex chemical synthesis processes (Dahlén et al., 2006).

Applications in DNA Radiosensitization

The compound's interaction with low-energy electrons is noteworthy, especially in the context of DNA radiosensitization. The formation of a stable parent anion of 8-Bromoadenine (a close analog) upon electron attachment makes it a potential candidate for cancer radiation therapy. The interaction dynamics, such as the formation of an exotic bond between bromine and the C8 atom, underpin its potential in enhancing the effectiveness of radiation therapy (Schürmann et al., 2017).

Modification of G-quadruplex Structures

In the realm of genetic structures, particularly G-quadruplexes, the incorporation of brominated constituents like this compound is significant. Modifying G-quadruplexes with these compounds influences the stability and folding topology of these complex structures, thereby affecting their biological properties. The role of these modifications in enhancing the structural determination of G-quadruplexes by techniques like circular dichroism and nuclear magnetic resonance is pivotal (Sagi, 2014).

Contribution in Organic Synthesis

The compound's contribution extends to organic synthesis, where it acts as a building block in creating diverse molecular structures. The synthesis and characterization of new families of heterocyclic compounds based on 8-hydroxyquinoline, where derivatives of this compound are employed, highlights its role in developing acid corrosion inhibitors, showcasing its practical applications in materials science (Rbaa et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 8-Bromo-1-octanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place, in a tightly closed container .

Mecanismo De Acción

Target of Action

8-Bromochroman-3-ol primarily targets specific enzymes and receptors involved in various biochemical pathways. Its main targets include oxidative stress-related enzymes and neurotransmitter receptors . These targets play crucial roles in cellular protection against oxidative damage and in modulating neurotransmission, respectively .

Mode of Action

The compound interacts with its targets through binding to active sites or modulating receptor activity . For oxidative stress-related enzymes, this compound acts as an antioxidant , neutralizing free radicals and reducing oxidative stress. In the case of neurotransmitter receptors, it may act as an agonist or antagonist , altering the receptor’s activity and influencing neurotransmitter release and uptake .

Biochemical Pathways

This compound affects several biochemical pathways, including the antioxidant defense pathway and neurotransmitter signaling pathways . By enhancing antioxidant enzyme activity, it helps mitigate oxidative damage. In neurotransmitter signaling, it modulates pathways involving dopamine, serotonin, and GABA , leading to changes in mood, cognition, and neural protection .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, and undergoes hepatic metabolism . Its metabolites are primarily excreted via the renal route . These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular and cellular levels, this compound’s action results in reduced oxidative stress , enhanced cellular protection , and modulated neurotransmitter activity . These effects contribute to neuroprotection , improved cognitive function , and reduced risk of neurodegenerative diseases .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics .

Análisis Bioquímico

Biochemical Properties

8-Bromochroman-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can bind to receptors on the cell surface or intracellular targets, leading to changes in enzyme activity and gene expression. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This inhibition can result in altered cellular responses and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can become toxic and cause adverse effects, including liver damage and disruption of normal cellular processes . It is important to determine the appropriate dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of different metabolites within the cell . The interaction of this compound with these metabolic pathways can influence its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in the cellular uptake and efflux of various compounds . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its intended site of action . The presence of this compound in these compartments can influence mitochondrial function, protein folding, and other cellular processes.

Propiedades

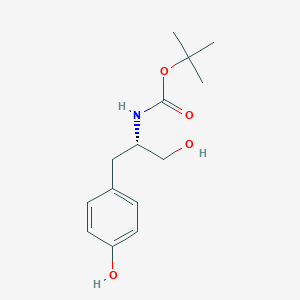

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPMFKDQGCPGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)